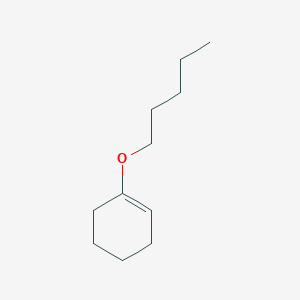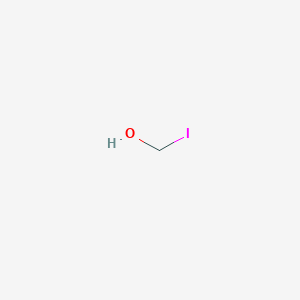![molecular formula C7H10Br2O2 B14069807 2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol CAS No. 100362-77-4](/img/structure/B14069807.png)
2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol is an organic compound characterized by the presence of bromine atoms and an allyl ether group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol typically involves the bromination of a precursor compound. One common method involves the reaction of 2-butene-1,4-diol with bromine in the presence of a suitable solvent. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and high yield. The choice of brominating agents and reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated or debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated alcohols or ketones, while reduction can produce debrominated alcohols.
科学的研究の応用
2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through bromination and substitution reactions.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The allyl ether group can undergo metabolic transformations, leading to the formation of active metabolites that interact with biological pathways.
類似化合物との比較
Similar Compounds
2,3-Dibromo-2-butene-1,4-diol: Similar in structure but lacks the allyl ether group.
2,3-Dibromo-1,4-butanediol: Another brominated diol with different reactivity and applications.
Uniqueness
2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol is unique due to the presence of both bromine atoms and an allyl ether group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields.
特性
CAS番号 |
100362-77-4 |
|---|---|
分子式 |
C7H10Br2O2 |
分子量 |
285.96 g/mol |
IUPAC名 |
2,3-dibromo-4-prop-2-enoxybut-2-en-1-ol |
InChI |
InChI=1S/C7H10Br2O2/c1-2-3-11-5-7(9)6(8)4-10/h2,10H,1,3-5H2 |
InChIキー |
PKTDYOPMZSNAIJ-UHFFFAOYSA-N |
正規SMILES |
C=CCOCC(=C(CO)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B14069726.png)
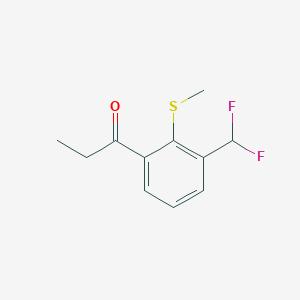
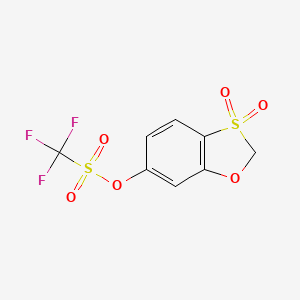
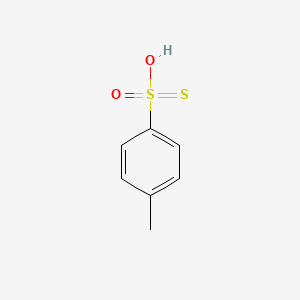
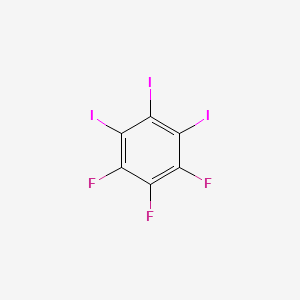
![4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14069774.png)
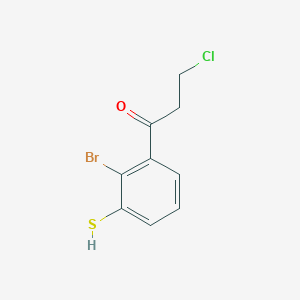
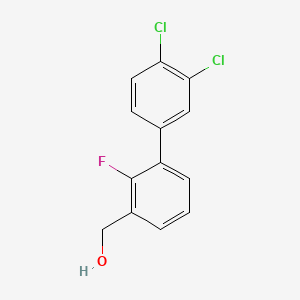
![2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14069781.png)
![Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone](/img/structure/B14069785.png)


